N-[(2Z)-6-bromo-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
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Overview
Description
N-[(2Z)-6-bromo-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a compound belonging to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
The synthesis of N-[(2Z)-6-bromo-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves the reaction of 6-bromo-2-aminobenzothiazole with propyl bromide under basic conditions to form the intermediate 6-bromo-3-propyl-2-aminobenzothiazole. This intermediate is then reacted with acetic anhydride to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
N-[(2Z)-6-bromo-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[(2Z)-6-bromo-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2Z)-6-bromo-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
N-[(2Z)-6-bromo-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can be compared with other benzothiazole derivatives, such as:
6-bromo-2-aminobenzothiazole: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
2-arylbenzothiazoles: These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Thiazole derivatives: These compounds are known for their diverse biological activities, such as antioxidant, analgesic, and antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(6-bromo-3-propyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-3-6-15-10-5-4-9(13)7-11(10)17-12(15)14-8(2)16/h4-5,7H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJZOGACNHIGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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